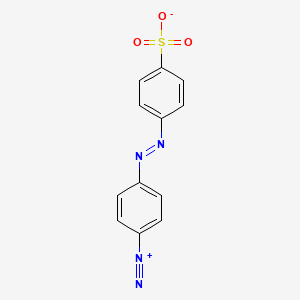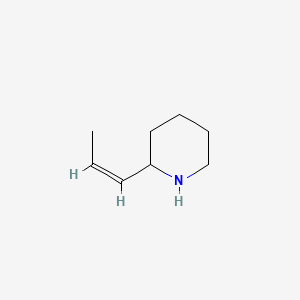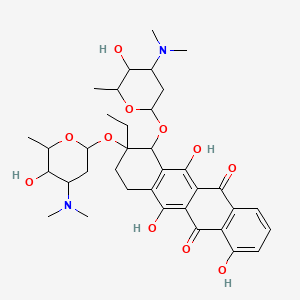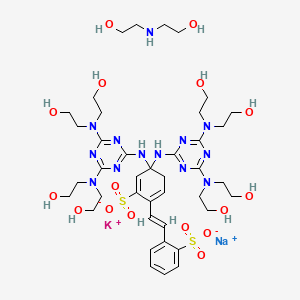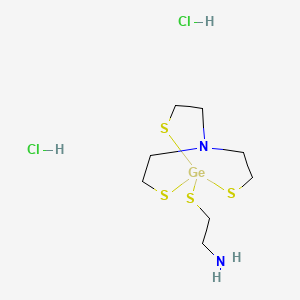
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of germanium, sulfur, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(333)undec-1-ylthio)-, dihydrochloride typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring the correct configuration and stability of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of germanium and sulfur atoms contributes to its unique reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- 1,3-Propanediamine, N1-[2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
Uniqueness
Compared to similar compounds, this compound stands out due to its unique bicyclic structure and the presence of germanium.
Propriétés
Numéro CAS |
136884-64-5 |
|---|---|
Formule moléculaire |
C8H20Cl2GeN2S4 |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
2-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18GeN2S4.2ClH/c10-1-5-12-9-13-6-2-11(3-7-14-9)4-8-15-9;;/h1-8,10H2;2*1H |
Clé InChI |
IDJZCLPWOAJFIP-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Ge]2(SCCN1CCS2)SCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


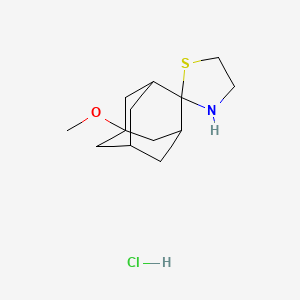
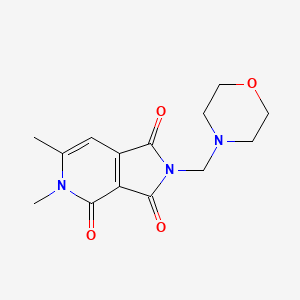

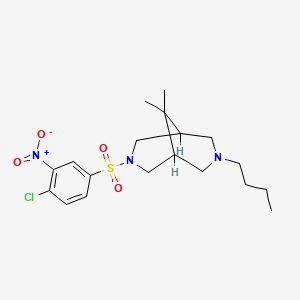
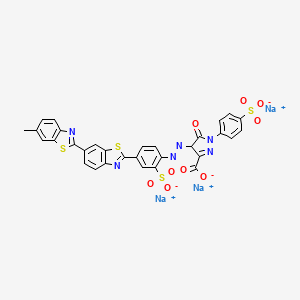
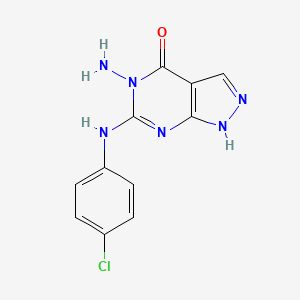
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)


